molecular formula C14H13NO2 B061520 Methyl 3-(3-aminophenyl)benzoate CAS No. 168619-25-8

Methyl 3-(3-aminophenyl)benzoate

Cat. No. B061520
Key on ui cas rn: 168619-25-8
M. Wt: 227.26 g/mol
InChI Key: OZGKLPFPUYBIGL-UHFFFAOYSA-N
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Patent
US06251925B1

Procedure details

To a stirred solution of 3′-nitro-[1,1′-biphenyl]-3-carboxylic acid methyl ester (4.47 g) in anhydrous tetrahydrofuran (125 mL) under a blanket of nitrogen was added 10% palladium on activated charcoal (860 mg). The reaction was evacuated and placed under a hydrogen atmosphere and stirred overnight. The reaction mixture was filtered through Celite and the solvent was removed under reduced pressure to yield a gray oil (4.4 g). The residue was chromatographed on silica eluting with 3:1 hexane:ethyl acetate. Concentration of the appropriate fractions provided the title compound as a white solid (3.5 g).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4]>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
860 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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